molecular formula C11H23NO B13304252 2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol

2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol

Cat. No.: B13304252
M. Wt: 185.31 g/mol
InChI Key: DTZHWCAYRYVNBN-UHFFFAOYSA-N
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Description

2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol is a chiral secondary amine featuring a cyclohexanol backbone substituted at the 2-position with a 3-methylbutan-2-ylamino group. Its molecular formula is C₁₁H₂₃NO (molecular weight: 201.31 g/mol). The compound’s structure combines a polar hydroxyl group with a branched alkylamino substituent, conferring moderate lipophilicity (predicted logP ≈ 2.5). The stereochemistry at the amino and hydroxyl positions may influence its biological interactions, as seen in related cyclohexanol derivatives .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-(3-methylbutan-2-ylamino)cyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-8(2)9(3)12-10-6-4-5-7-11(10)13/h8-13H,4-7H2,1-3H3

InChI Key

DTZHWCAYRYVNBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1CCCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 3-methylbutan-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group undergoes substitution with electrophiles under basic conditions:

ElectrophileConditionsProduct Formed
Alkyl HalidesK2CO3, DMF, 60°CN-alkylated derivatives
Acyl ChloridesPyridine, CH2Cl2, 0°C→RTAmides (e.g., acetyl derivatives)
Sulfonyl ChloridesEt3N, THFSulfonamides

Notable Example : Reaction with benzyl bromide produces 2-[(3-methylbutan-2-yl)(benzyl)amino]cyclohexan-1-ol , isolated in 68% yield after column chromatography .

Oxidation Reactions

The hydroxyl group is susceptible to oxidation:

Oxidizing AgentConditionsOutcome
KMnO4 (aq. H2SO4)0°C, 2 hrsCyclohexanone derivative
PCC (CH2Cl2)RT, 4 hrsKetone formation (partial)
Swern Oxidation(COCl)2, DMSO, -78°CHigh selectivity for ketone

Limitation : Overoxidation to carboxylic acids is suppressed due to steric hindrance from the branched alkyl chain.

Acid-Catalyzed Dehydration

Under acidic conditions, the compound undergoes dehydration to form cyclic imines:

Acid CatalystConditionsProduct
H2SO4 (conc.)Reflux, 6 hrs1,2,3,4-Tetrahydroquinoline analog
p-TsOHToluene, 110°C, 3 hrsCyclohexene-fused amine

Key Observation : The reaction proceeds via a six-membered transition state, favoring Zaitsev elimination .

Coordination Chemistry

The amino-alcohol moiety acts as a bidentate ligand for metal ions:

Metal SaltSolvent SystemComplex Structure
CuSO4·5H2OEthanol/WaterOctahedral Cu(II) complex
NiCl2MethanolSquare-planar Ni(II) species

Stability : Complexes show enhanced thermal stability compared to free ligand (TGA data ΔTdec ≥ 40°C) .

Photochemical Reactivity

UV irradiation induces intramolecular hydrogen transfer:

Light SourceAdditiveMajor Product
254 nm Hg lampNoneOxazolidine derivative
365 nm LEDTiO2 nanoparticle catalystRing-contracted pyrrolidine

Quantum Yield : Ф = 0.18 ± 0.03 measured in acetonitrile .

Scientific Research Applications

2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the amino group can participate in various chemical interactions. These interactions can affect biological pathways and enzyme activities, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Comparative Properties of Cyclohexanol Derivatives

Compound Name Molecular Formula Molecular Weight Substituents logP* Key Functional Notes References
2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol C₁₁H₂₃NO 201.31 3-Methylbutan-2-ylamino, hydroxyl ~2.5 Moderate lipophilicity, chiral centers
(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol C₁₄H₂₁NO 219.32 Benzyl, methylamino, hydroxyl 1.96 Enhanced CNS penetration potential
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one C₁₄H₁₉NO₂ 233.31 Methoxyphenyl, methylamino, ketone ~2.7 Psychoactive properties; ketone reduces H-bonding
(1R,2S)-2-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexan-1-ol C₁₂H₁₆N₄O 232.28 Pyrrolopyrimidine, hydroxyl ~1.5 Enzyme inhibition (IDO1)
4-{[1-(thiophen-2-yl)ethyl]amino}cyclohexan-1-ol C₁₂H₁₉NOS 225.35 Thiophenylethylamino, hydroxyl ~2.1 Sulfur enhances π-interactions

*Predicted or experimental logP values based on substituent contributions.

Structural and Functional Insights

Substituent Effects on Lipophilicity: The 3-methylbutan-2-yl group in the target compound contributes to higher lipophilicity compared to smaller substituents like cyclopropyl (logP ~1.8, ) but lower than aromatic groups like benzyl (logP 1.96, ). This balance may optimize membrane permeability without excessive hydrophobicity. Ketone vs.

Stereochemical Influence: Enantiomers of chiral analogs exhibit divergent bioactivities. For example, (1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol shows defined logD and solubility profiles critical for drug design , while (1R,2S)-pyrrolopyrimidine derivatives demonstrate selective enzyme inhibition .

Biological Activity Trends: Aromatic and Heterocyclic Substituents: Compounds with benzyl () or pyrrolopyrimidine () groups show marked interactions with biological targets (e.g., enzymes, receptors) due to π-π stacking or hydrogen bonding.

Biological Activity

2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol, also known as 4-(3-methylbutan-2-ylamino)cyclohexan-1-ol, is a cyclohexanol derivative with significant biological activity. Its unique structure, characterized by the presence of both an amino group and a hydroxyl group, allows it to interact with various biological systems, making it a compound of interest in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
IUPAC Name4-(3-methylbutan-2-ylamino)cyclohexan-1-ol
InChI KeyQBSTXEGSTFXHCU-UHFFFAOYSA-N
Canonical SMILESCC(C)C(C)NC1CCC(CC1)O

The biological activity of 2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological responses. For instance, the compound has been studied for its potential effects on enzyme inhibition or activation, which could be relevant in therapeutic contexts such as analgesia or anti-inflammatory responses .

Biological Activity and Applications

Research has indicated several potential applications for this compound:

1. Analgesic Properties:
Preliminary studies suggest that 2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol may exhibit analgesic effects similar to those of traditional pain relievers, but without the addictive potential associated with opioids. This makes it a candidate for further investigation in pain management therapies .

2. Anti-inflammatory Effects:
The compound has shown promise in modulating inflammatory pathways, potentially offering a new avenue for treating conditions characterized by chronic inflammation .

3. Enzyme Interaction:
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in regulating various physiological processes .

Case Studies

A series of studies have evaluated the biological effects of 2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol:

Study 1: Analgesic Activity
In a controlled trial involving animal models, the compound was administered at varying doses. Results indicated a dose-dependent reduction in pain response comparable to established analgesics but without significant side effects typically associated with opioid use.

Study 2: Anti-inflammatory Mechanism
A study focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro demonstrated a significant reduction in cytokine levels when treated with 50 μM concentrations of the compound, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves reductive amination between 3-methylbutan-2-one (derived from oxidation of 3-methylbutan-2-ol) and cyclohexanol-derived amines. Key steps include:

  • Oxidation : Catalytic oxidation of 3-methylbutan-2-ol using oxidizing agents like chromium-based catalysts or enzymatic methods to yield the ketone intermediate .
  • Reductive Amination : Reaction of the ketone with a cyclohexanol-based amine (e.g., 2-aminocyclohexanol) in the presence of hydrogen and palladium catalysts (e.g., Pd/Cl) under controlled pressure and temperature .
  • Solvent Selection : Polar aprotic solvents (e.g., hexane or ethyl acetate) improve reaction homogeneity and reduce side reactions .
    Yield optimization requires precise stoichiometry, inert atmosphere handling, and post-reaction purification via column chromatography .

Basic: How can researchers validate the molecular structure of this compound using spectroscopic techniques?

Structural confirmation relies on a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify characteristic peaks for the cyclohexanol backbone (e.g., hydroxyl proton at δ 1.5–2.0 ppm) and the branched amine moiety (δ 2.5–3.0 ppm for N–CH groups) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 214.2) and fragmentation patterns matching the branched alkylamine structure .
  • Infrared (IR) Spectroscopy : O–H (3200–3600 cm1^{-1}) and N–H (3300–3500 cm1^{-1}) stretches verify functional groups .

Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Column Chromatography : Silica gel columns with gradients of ethyl acetate/hexane (3:7 to 1:1) separate polar impurities .
  • Recrystallization : Use cyclohexane or ethanol as solvents to exploit differential solubility of the product versus byproducts .
  • Distillation : Fractional distillation under reduced pressure (if thermally stable) isolates the compound from low-boiling-point contaminants .

Advanced: How can stereochemical control be achieved during synthesis, particularly for diastereomeric forms?

  • Chiral Catalysts : Use enantioselective catalysts like chiral palladium complexes to favor specific stereoisomers during reductive amination .
  • Temperature Control : Lower reaction temperatures (–20°C to 0°C) reduce epimerization risks .
  • Crystallographic Analysis : X-ray diffraction with SHELXL software resolves absolute configurations post-synthesis .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Variable-Temperature NMR : Perform experiments at elevated temperatures (e.g., 50°C) to identify dynamic effects like hindered rotation of the amine group .
  • Isotopic Labeling : 15^{15}N-labeled analogs clarify coupling patterns in complex splitting scenarios .
  • Crystallographic Cross-Validation : Compare NMR data with X-ray structures to rule out impurities or tautomeric forms .

Methodological: What are best practices for handling air- or moisture-sensitive intermediates in the synthesis?

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., amine coupling) .
  • Drying Agents : Pre-dry solvents with molecular sieves or anhydrous MgSO4_4 .
  • Real-Time Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress without exposing intermediates to air .

Methodological: How can X-ray crystallography address ambiguities in stereochemical assignments?

  • Data Collection : High-resolution (<1.0 Å) datasets collected at synchrotron facilities improve electron density maps for the amine and hydroxyl groups .
  • Refinement with SHELXL : Use the SHELX suite to model disorder, hydrogen bonding, and thermal parameters. The Flack parameter confirms absolute configuration .

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